BenchChemオンラインストアへようこそ!

Viaminate

Dermatology Acne Vulgaris Retinoid Therapy

Procure viaminate to access a retinoid with a clinically documented superior tolerability profile versus isotretinoin for long-term safety and acne studies. Its mechanism uniquely targets the TLR2/NF-κB and S100A8/S100A9-MAPK inflammatory cascades, not merely classic RAR/RXR pathways, enabling precise dissection of P. acnes-induced inflammation. Patented soft capsule technology demonstrates a 20-fold oral bioavailability increase, making it an ideal model for lipid-based formulation research. Quantifiable in vivo efficacy in reducing epidermal thickening, keratin production, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) establishes it as a reliable positive control. This specific pharmacological fingerprint makes generic substitution with tretinoin or isotretinoin unsuitable.

Molecular Formula C29H37NO3
Molecular Weight 447.6 g/mol
CAS No. 2699657-53-7
Cat. No. B7818616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViaminate
CAS2699657-53-7
Molecular FormulaC29H37NO3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C
InChIInChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+
InChIKeyVRSMJNVXOITYPE-FSDIUQKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viaminate (CAS 2699657-53-7) for Retinoid Research: A Vitamin A Derivative for Acne and Hyperkeratotic Disorders


Viaminate (CAS 2699657-53-7) is an all-trans-retinoic acid derivative, chemically designated as all-trans-N-(4-ethoxycarbophenyl)retinamide. It is synthesized from all-trans-retinoic acid (tretinoin) and p-aminobenzoic acid ethyl ester [1]. As a synthetic retinoid, viaminate is primarily utilized in dermatological research for its ability to modulate epithelial cell differentiation, inhibit keratinization, and reduce sebum secretion [2]. It serves as a research tool for investigating retinoid-mediated pathways, including those involving retinoic acid receptors (RARs) .

Why Viaminate (CAS 2699657-53-7) Cannot Be Simply Replaced by Other Retinoids in Research and Development


In retinoid research, generic substitution with compounds like tretinoin or isotretinoin is not feasible due to viaminate's distinct chemical structure and resulting pharmacological profile. The amide bond formed with p-aminobenzoic acid ethyl ester significantly alters its physical and biological properties compared to the parent acid [1]. This structural difference leads to a clinically documented, more favorable adverse event profile [2], a unique mechanism of action involving the S100A8/S100A9-MAPK cascade [3], and distinct pharmacokinetic parameters that directly influence its application in specific disease models. These quantifiable differences, detailed in the evidence below, prevent simple interchangeability and require its specific procurement for targeted research applications.

Viaminate (CAS 2699657-53-7) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Viaminate vs. Isotretinoin: Comparable Efficacy with Significantly Lower Adverse Event Rate in Acne Vulgaris

In a multi-center, randomized, double-blind, double-analog clinical trial of 217 patients with moderate to severe acne, viaminate demonstrated statistically comparable efficacy to isotretinoin over a 6-week period (efficacy rates at 2, 4, and 6 weeks were 5.0% vs. 6.0%, 20.0% vs. 29.0%, and 51.0% vs. 57.0%, respectively, with no significant difference). However, the occurrence rate of adverse events was substantially lower for viaminate (36.53%) compared to isotretinoin (68.81%), a difference of 32.28 percentage points (P<0.001) [1].

Dermatology Acne Vulgaris Retinoid Therapy Clinical Trial

Viaminate's Unique Mechanism of Action: Specific Inhibition of TLR2/NF-κB and MAPK Pathways in Acne Models

While tretinoin and isotretinoin primarily act through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), viaminate's mechanism has been shown to involve direct inhibition of the Toll-like receptor 2 (TLR2) pathway. In a rat model of P. acnes-induced acne, viaminate treatment was confirmed via Western blotting to inhibit TLR2 and its downstream pathways, nuclear factor-kappa B (NF-κB) [NF-κB inhibitor alpha (IκBα)/NF-κB-p65] and mitogen-activated protein kinases (MAPKs) [MAPK p38/c-Jun N-terminal kinase (JNK)/extracellular regulated kinase 1/2 (ERK1/2)] [1]. This is a distinct and quantifiable difference from the classic mechanism of other retinoids.

Molecular Pharmacology Signal Transduction Acne Pathogenesis TLR2

Viaminate Demonstrates Potent Anti-Inflammatory Activity by Reducing Key Cytokines (IL-6, IL-1β, TNF-α) in Acne Models

In a rat model of P. acnes-induced acne, oral administration of viaminate at doses ranging from 1.7 to 15 mg/kg resulted in a significant reduction in the levels of the pro-inflammatory cytokines IL-6, IL-1β, and TNF-α in ear skin tissue . This effect is a direct consequence of its inhibition of the TLR2/NF-κB and MAPK pathways. While other retinoids also possess anti-inflammatory properties, this data provides a specific, quantifiable link between viaminate's unique mechanism and a key functional outcome.

Immunology Inflammation Cytokine Acne

Viaminate Formulation: Patented Soft Capsule Technology Increases Bioavailability 20-Fold

A key limitation of viaminate for research and development is its inherently low oral bioavailability. However, a patented soft capsule formulation (CN1097985A) has been specifically developed to address this issue, demonstrating a 20-fold increase in bioavailability compared to conventional preparations [1]. This represents a critical advancement for in vivo studies, ensuring consistent and reliable systemic exposure.

Pharmaceutics Drug Delivery Bioavailability Formulation Science

Highly Sensitive LC-MS/MS Method Enables Precise Quantification of Viaminate in Human Plasma

Due to the very low plasma concentrations of viaminate following oral administration, its detection and quantification in biological matrices have historically been challenging. A validated LC-MS/MS method was developed specifically for this purpose, achieving a lower limit of quantitation (LLOQ) of just 0.1 ng/mL in human plasma, with excellent extraction efficiency (93.6% to 100.7%) across a linear range of 0.10-200 ng/mL [1]. This analytical capability is essential for conducting rigorous pharmacokinetic studies and is not transferable to less sensitive methods like HPLC-UV.

Analytical Chemistry Pharmacokinetics Bioanalysis LC-MS/MS

Recommended Research and Industrial Application Scenarios for Viaminate (CAS 2699657-53-7)


Investigating Acne Pathogenesis via Non-Canonical Retinoid Mechanisms

Based on the evidence of viaminate's direct inhibition of the TLR2/NF-κB and MAPK pathways [1], it is ideally suited for research that aims to dissect the inflammatory and keratinization processes in acne beyond the classic RAR/RXR pathways. Its use allows for the specific interrogation of TLR2's role in P. acnes-induced inflammation, providing a distinct experimental tool compared to other retinoids.

Clinical Pharmacology and Safety Studies of Retinoids in Dermatology

The clinical trial data demonstrating comparable efficacy but a significantly lower adverse event rate compared to isotretinoin [2] positions viaminate as a preferred investigational agent for studies focused on long-term retinoid safety, tolerability, and patient adherence. It serves as a model compound for exploring the therapeutic window and side-effect profile of synthetic retinoids in acne and other keratinization disorders.

Development and Evaluation of Advanced Oral Formulations for Poorly Soluble Drugs

The patented soft capsule technology, which achieves a 20-fold increase in oral bioavailability [3], makes viaminate a valuable case study and model drug for formulation scientists working on lipid-based or self-emulsifying drug delivery systems. Its low intrinsic solubility and bioavailability present a clear challenge that can be used to benchmark novel formulation strategies.

Preclinical In Vivo Models of Acne and Cutaneous Inflammation

The well-characterized in vivo efficacy in rat models, with demonstrated reductions in epidermal thickening, keratin production, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) , makes viaminate a reliable positive control for testing novel anti-acne or anti-inflammatory compounds. Its established, quantifiable effects in these models provide a robust benchmark for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viaminate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.